molecular formula C8H6BrN3O2 B13650242 Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Katalognummer: B13650242
Molekulargewicht: 256.06 g/mol
InChI-Schlüssel: ZIQBBPPTDBGTAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with a brominated carboxylic acid derivative in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and may involve solvents such as toluene or ethyl acetate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the process is economically viable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate is unique due to its specific substitution pattern and the presence of the bromine atom, which can be further functionalized. This makes it a versatile scaffold for the development of new compounds with diverse biological activities .

Eigenschaften

Molekularformel

C8H6BrN3O2

Molekulargewicht

256.06 g/mol

IUPAC-Name

methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-4-12-6(9)2-10-3-7(12)11-5/h2-4H,1H3

InChI-Schlüssel

ZIQBBPPTDBGTAE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CN2C(=CN=CC2=N1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.